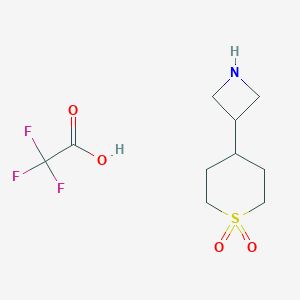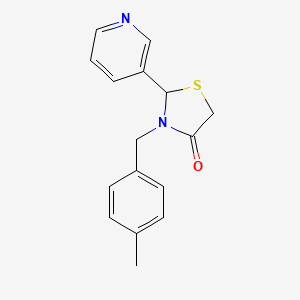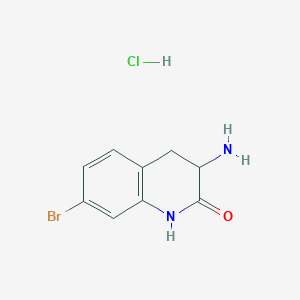
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that has gained significant scientific research interest in recent years. It is a heterocyclic organic compound that contains a quinoline ring system, which has been shown to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is involved in the synthesis of various biologically active compounds. One study describes the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then subjected to cytotoxic activity screening against various cancer cell lines (Kadrić et al., 2014). Another research demonstrates the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones, which are important intermediates for various amino derivatives (Klásek et al., 2002).
Catalysis and Synthesis Methods
In the field of catalysis, this compound has been used in the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing the role of Bronsted acidic ionic liquids in catalysis (Kefayati et al., 2012). A method involving palladium-catalyzed site-selective cross-coupling reactions was also employed to synthesize biologically active quinolin-2(1H)-ones (Wang et al., 2007).
Antimicrobial and Anticancer Applications
Some studies have focused on the antimicrobial and anticancer properties of derivatives of this compound. For instance, a series of 4-amino-7-chloroquinoline derivatives were synthesized, showing promising results against Mycobacterium tuberculosis (Carmo et al., 2011). Additionally, oxazolo and oxazinoquinolinone derivatives were synthesized from the aminoquinoline and screened for their anticancer activity against HepG-2 and MCF-7 cell lines (Talaat et al., 2022).
Photolabile Protecting Group
A study on brominated hydroxyquinoline highlights its use as a photolabile protecting group, showing greater efficiency than other esters, making it useful in biological messenger applications (Fedoryak & Dore, 2002).
Structural and Molecular Studies
This compound has been the subject of various structural and molecular studies. For instance, the synthesis of 3-(N-substituted)-aminoquinolin-2(1H)-ones via palladium-catalyzed C–N bond coupling reaction provides insights into different nucleophiles and reaction conditions (Messaoudi et al., 2007).
Eigenschaften
IUPAC Name |
3-amino-7-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6;/h1-2,4,7H,3,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYGZJHIWLHSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


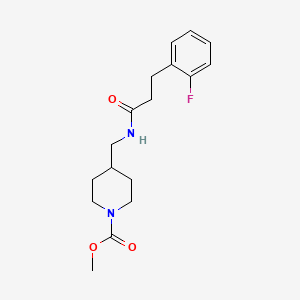
![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)
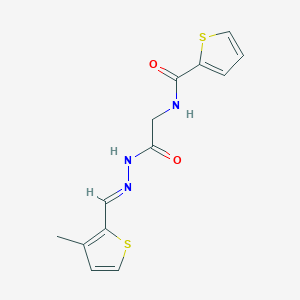
![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)
![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)
![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)
![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)
![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

